molecular formula C10H6Cl2N2O B2537121 (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 338792-83-9

(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No.: B2537121
CAS No.: 338792-83-9
M. Wt: 241.07
InChI Key: COVHOFUKHXKEHE-GQCTYLIASA-N
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Description

(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group and a dichlorophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of various pharmacological activities.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and dichlorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide
  • (2E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide
  • (2E)-2-cyano-3-(2,6-difluorophenyl)prop-2-enamide

Uniqueness

(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide is unique due to the specific positioning of the dichlorophenyl group, which influences its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and activities.

Properties

IUPAC Name

(E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVHOFUKHXKEHE-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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